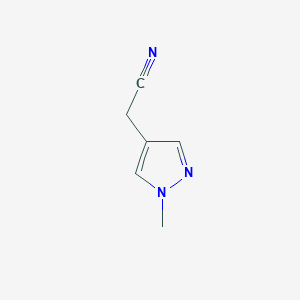

2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAQPNNARZFABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655598 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754159-15-4 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4)

A Core Intermediate for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, CAS number 754159-15-4, a key heterocyclic building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role in the synthesis of complex pharmaceutical agents, particularly Janus kinase (JAK) inhibitors. This guide emphasizes the causality behind synthetic strategies and the practical application of this versatile intermediate.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor antagonists. This compound emerges as a particularly valuable derivative, combining the stable, N-methylated pyrazole core with a reactive acetonitrile sidechain. This sidechain serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and alkylation, making it an ideal starting point for the construction of more complex molecular architectures. Its structural relevance is particularly noted in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases.[2][3]

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₆H₇N₃.[4][5] Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not consistently reported in the literature, computed properties provide valuable insights for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 754159-15-4 | [4][5] |

| Molecular Formula | C₆H₇N₃ | [4][5] |

| Molecular Weight | 121.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CN1C=C(C=N1)CC#N | [4] |

| Calculated Boiling Point | 262.1±15.0°C at 760 mmHg | [4] |

| Calculated XLogP3 | -0.1 | [4] |

| Topological Polar Surface Area | 41.6 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis Methodologies: A Strategic Approach

While multiple synthetic routes to substituted pyrazoles exist, the synthesis of this compound is not widely detailed in standard literature. However, based on established pyrazole chemistry, a logical and efficient pathway can be proposed starting from more readily available precursors. A plausible and industrially scalable approach involves the functionalization of a pre-formed 1-methyl-1H-pyrazole core.

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from (1-methyl-1H-pyrazol-4-yl)methanol. This pathway involves a two-step process: conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology for the type of transformation described.

Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole

-

To a stirred solution of (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The rationale for using thionyl chloride is its effectiveness in converting primary alcohols to chlorides with volatile byproducts (SO₂ and HCl), simplifying workup.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (5 volumes).

-

Add sodium cyanide (1.5 eq). The use of a slight excess of cyanide salt ensures the complete conversion of the chloride. A polar aprotic solvent is chosen to solubilize the cyanide salt and promote the Sₙ2 reaction.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| CH₃ (N-methyl) | ~3.8 |

| CH₂ (methylene) | ~3.7 |

| CH (pyrazole, C5-H) | ~7.4 |

| CH (pyrazole, C3-H) | ~7.5 |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument used.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its acetonitrile functional group. This group can be readily transformed into other key functionalities, providing access to a wide array of derivatives.

Caption: Reactivity of the acetonitrile moiety.

Hydrolysis to Acetic Acid Derivative

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide.[6] This transformation is critical for creating amide linkages or other carboxylic acid derivatives.

Protocol: Hydrolysis of this compound [6]

-

Add this compound (1.0 eq) to a solution of sodium hydroxide (10.0 eq) in distilled water (30 volumes).

-

Stir the reaction mixture at reflux (100 °C) overnight.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Reduction to Ethylamine Derivative

The nitrile can be reduced to the primary amine, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This opens up pathways to form amides, sulfonamides, and other nitrogen-containing structures.

α-Alkylation

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the α-position.[7] This provides a powerful method for carbon-carbon bond formation and further molecular elaboration.

Application in Drug Discovery: A Gateway to JAK Inhibitors

The structural motif of this compound is highly relevant to the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[3] While direct synthesis of commercial drugs from this exact starting material is not explicitly published, its core is a key component of molecules like Baricitinib.

The synthesis of Baricitinib involves the coupling of a pyrazole-containing fragment with an azetidine moiety.[2][8] The pyrazoleacetonitrile structure provides the necessary framework and reactive handle for such coupling reactions, either directly or after conversion to a corresponding amine or carboxylic acid. The development of efficient routes to such pyrazole intermediates is a critical focus of process chemistry in the pharmaceutical industry. The use of this building block allows for a convergent synthesis strategy, which is often more efficient and higher-yielding for complex targets.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[9]

It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic combination of a stable N-methyl pyrazole core and a versatile acetonitrile sidechain makes it an ideal precursor for the synthesis of complex, biologically active molecules. Understanding its synthesis, reactivity, and potential applications, particularly in the context of targeted therapies like JAK inhibitors, is essential for scientists working at the forefront of drug discovery. This guide provides the foundational knowledge required to effectively utilize this powerful synthetic building block.

References

- 1. prepchem.com [prepchem.com]

- 2. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allbiopharm.com [allbiopharm.com]

- 4. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synsmart.in [synsmart.in]

- 6. 1152582-56-3 | 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 754159-15-4 | this compound | Pyrazoles | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Place of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an attractive component in drug design.[1][2] Pyrazole-containing drugs have demonstrated remarkable success in treating a wide array of conditions, from inflammation to cancer.[1]

This guide focuses on a specific, yet important, derivative: this compound (CAS No. 754159-15-4). This molecule combines the stable, aromatic 1-methylpyrazole core with a reactive acetonitrile functional group, positioning it as a valuable building block for the synthesis of more complex pharmaceutical intermediates. The acetonitrile moiety can be readily transformed into other functional groups such as carboxylic acids, amines, or amides, opening up a diverse range of synthetic possibilities.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development.

This document serves as a comprehensive technical resource, consolidating available data on the properties, synthesis, and handling of this compound, while also providing expert insights into its potential applications and reactivity.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in drug discovery and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [4] |

| CAS Number | 754159-15-4 | [4] |

| Molecular Formula | C₆H₇N₃ | [4] |

| Molecular Weight | 121.14 g/mol | [4] |

| Canonical SMILES | CN1C=C(C=N1)CC#N | [4] |

Experimentally Determined and Computed Physicochemical Data

While comprehensive experimental data for this specific compound is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization.

| Property | Value | Data Type | Source |

| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Experimental | [5] |

| XlogP | -0.1 | Computed | [4] |

| Purity | >97% | Experimental | [6] |

| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | Experimental | [5][6] |

Insight into Physicochemical Properties:

-

The boiling point suggests that this compound is a relatively low-volatility liquid at room temperature.

-

The negative XlogP value indicates that the compound is predicted to be hydrophilic, suggesting good solubility in polar solvents. This is a desirable characteristic for many biological applications.

-

The recommended storage conditions highlight the need to protect the compound from moisture, which could potentially lead to hydrolysis of the nitrile group over time.

Proposed Synthesis Pathway

Figure 1: Proposed Synthesis Workflow for this compound.

Step-by-Step Proposed Experimental Protocol

Objective: To synthesize this compound via N-methylation of (1H-pyrazol-4-yl)acetonitrile.

Materials:

-

(1H-Pyrazol-4-yl)acetonitrile

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1H-pyrazol-4-yl)acetonitrile in the chosen anhydrous solvent (DMF or Acetonitrile).

-

Deprotonation: Add the base (e.g., K₂CO₃ or NaH) to the solution and stir for a predetermined time at room temperature to facilitate the deprotonation of the pyrazole nitrogen.

-

N-Methylation: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial for achieving high regioselectivity in the N-alkylation of pyrazoles. Stronger bases like NaH in a polar aprotic solvent like DMF will completely deprotonate the pyrazole, leading to a more nucleophilic pyrazolate anion. A weaker base like K₂CO₃ in acetonitrile may result in a slower reaction but can sometimes offer better control.

-

Regioselectivity: The N-methylation of an unsymmetrical pyrazole can potentially yield two regioisomers (N1 and N2 methylation). For (1H-pyrazol-4-yl)acetonitrile, the two nitrogen atoms are in different chemical environments. The regioselectivity will be influenced by steric and electronic factors. While a mixture of isomers is possible, one is often favored.[7]

Spectroscopic and Chromatographic Characterization

While publicly available spectra for this compound are limited, we can predict the key spectral features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of spectral data for this compound.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its molecular structure, systematic nomenclature, and physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is presented, accompanied by a workflow diagram for enhanced clarity. The guide further explores the chemical reactivity of both the pyrazole nucleus and the acetonitrile functional group, highlighting the molecule's versatility as a precursor in the development of complex pharmaceutical agents and other advanced materials. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Section 1: The Prominence of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile core for drug design.[3] The pyrazole ring often serves as a bioisostere for phenyl rings, offering advantages such as improved solubility and modified lipophilicity, which are critical for optimizing pharmacokinetic profiles.[3]

The significance of this scaffold is evidenced by its presence in a multitude of blockbuster drugs across various therapeutic areas.[4] Notable examples include:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammation.[3][5]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[4]

-

Ruxolitinib (Jakafi®): A kinase inhibitor used in the treatment of myelofibrosis and certain cancers.[4]

-

Darolutamide (Nubeqa™): An androgen receptor antagonist for prostate cancer, which notably contains two pyrazole units.[4]

Within this context, this compound emerges as a highly valuable intermediate. Its structure combines the stable, N-methylated pyrazole core with a reactive cyanomethyl (acetonitrile) group at the C4 position. This "handle" allows for a wide range of subsequent chemical transformations, making it a strategic starting point for building the complex molecular architectures required for targeted therapeutic agents.

Section 2: Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental for unambiguous scientific communication.

Systematic Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions, and is tracked globally through various chemical identifiers.

-

IUPAC Name: this compound.[6]

-

Synonyms: 1-Methyl-4-pyrazoleacetonitrile, (1-Methyl-1H-pyrazol-4-yl)acetonitrile.[6]

| Identifier | Value | Source |

| Molecular Formula | C₆H₇N₃ | [6] |

| Molecular Weight | 121.14 g/mol | [6][9] |

| SMILES | CN1C=C(C=N1)CC#N | [8][10] |

| InChI | InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | [6][10] |

| InChIKey | OZAQPNNARZFABP-UHFFFAOYSA-N | [6][10] |

Structural Elucidation

The molecule consists of a planar, five-membered pyrazole ring that is N-methylated at the N1 position. This methylation prevents tautomerization, locking the scaffold's geometry. A methylene bridge (-CH₂-) connects the C4 position of the pyrazole ring to a nitrile group (-C≡N). Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, making pre-functionalized C4 precursors strategically important.[5]

Caption: 2D structure of this compound.

Section 3: Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic signature of a compound are critical for its identification, purification, and quality control.

Physical Properties

| Property | Value | Notes |

| Molecular Weight | 121.14 g/mol | [6][9] |

| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Predicted value.[9] |

| Density | ~1.15 g/cm³ | Predicted value. |

| Appearance | White to off-white solid | Based on typical supplier data. |

| Storage | Store sealed in a dry environment at 2-8°C | [8] |

Predicted Spectroscopic Profile

While experimental spectra should be run for confirmation, the structure allows for the prediction of key spectroscopic features.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5 ppm (s, 1H): Proton at C5 of the pyrazole ring.

-

δ ~7.3 ppm (s, 1H): Proton at C3 of the pyrazole ring.

-

δ ~3.8 ppm (s, 3H): Protons of the N-methyl group (N-CH₃).

-

δ ~3.6 ppm (s, 2H): Protons of the methylene bridge (-CH₂-CN).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~138 ppm: C5 of the pyrazole ring.

-

δ ~130 ppm: C3 of the pyrazole ring.

-

δ ~117 ppm: Nitrile carbon (-C≡N).

-

δ ~115 ppm: C4 of the pyrazole ring.

-

δ ~39 ppm: N-methyl carbon (N-CH₃).

-

δ ~16 ppm: Methylene carbon (-CH₂-CN).

-

-

IR Spectroscopy (ATR):

-

~2250 cm⁻¹ (strong, sharp): C≡N stretch, characteristic of a nitrile.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches from the pyrazole ring.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretches from the methyl and methylene groups.

-

~1550-1450 cm⁻¹ (medium): C=C and C=N ring stretching vibrations.

-

-

Mass Spectrometry (EI):

-

m/z 121: Molecular ion peak [M]⁺.

-

Section 4: Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, often relying on the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[5] We present a robust and logical multi-step synthesis for this compound starting from commercially available materials.

Recommended Synthetic Protocol

This protocol is designed for high regioselectivity and functional group tolerance, providing a reliable pathway to the target molecule.

Step 1: Synthesis of 4-Hydroxymethyl-1-methyl-1H-pyrazole

-

To a solution of 1,1,3,3-tetramethoxypropane (1 equiv.) in aqueous HCl (1M), add methylhydrazine (1.1 equiv.) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Neutralize the mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Dissolve the crude aldehyde in methanol at 0°C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.

-

Stir for 2 hours at room temperature. Quench the reaction by slowly adding water.

-

Remove methanol under vacuum and extract the aqueous residue with dichloromethane (3x).

-

Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield (1-methyl-1H-pyrazol-4-yl)methanol, which can be purified by column chromatography.

Step 2: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole

-

Dissolve the alcohol from Step 1 (1 equiv.) in dichloromethane at 0°C.

-

Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

-

Stir at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with solid NaHCO₃.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to give the crude chloride.

Step 3: Synthesis of this compound

-

Dissolve the crude chloride from Step 2 (1 equiv.) in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN, 1.5 equiv.). Extreme Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment and have a cyanide quench solution (e.g., bleach) available.

-

Heat the mixture to 50-60°C and stir for 6-8 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanistic Rationale

-

Step 1 (Pyrazole Formation): The acid-catalyzed hydrolysis of tetramethoxypropane generates malondialdehyde in situ. This 1,3-dicarbonyl equivalent undergoes a classical cyclocondensation reaction with methylhydrazine. The use of methylhydrazine ensures the formation of the N-methylated pyrazole. The subsequent NaBH₄ reduction is a standard, mild method for converting an aldehyde to a primary alcohol.

-

Step 2 (Chlorination): Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides via an Sₙi or Sₙ2 mechanism. It is chosen for its efficiency and the volatile nature of its byproducts (SO₂ and HCl).

-

Step 3 (Cyanation): The final step is a nucleophilic substitution (Sₙ2) reaction. The cyanide ion (⁻CN) acts as a potent nucleophile, displacing the chloride leaving group. A polar aprotic solvent (DMSO) is ideal as it solvates the cation (Na⁺) but not the nucleophile, thereby increasing its reactivity.

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 754159-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. synsmart.in [synsmart.in]

- 9. cas 754159-15-4|| where to buy this compound [english.chemenu.com]

- 10. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds

This guide provides an in-depth technical overview of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis protocols, physicochemical properties, and its critical role as a precursor in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction: The Significance of the Pyrazole Moiety in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutics. Specifically, substituted pyrazoles are integral to a wide array of drugs targeting various physiological pathways, including inflammation, oncology, and infectious diseases.[2][3] this compound has emerged as a particularly valuable intermediate, providing a versatile handle for the construction of more complex molecular architectures, most notably in the field of kinase inhibitors.[5]

Compound Identification and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the various identifiers and physicochemical properties of this compound.

Synonyms and Identifiers

For clarity and to aid in literature and database searches, it is essential to be aware of the various synonyms and registry numbers associated with this compound.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 754159-15-4 | [6] |

| Molecular Formula | C₆H₇N₃ | [6] |

| Molecular Weight | 121.14 g/mol | [6] |

| InChI | InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | [6] |

| SMILES | CN1C=C(C=N1)CC#N | [6] |

| Other Synonyms | (1-Methyl-1H-pyrazol-4-yl)acetonitrile, 1-Methyl-1H-pyrazole-4-acetonitrile, 1H-PYRAZOLE-4-ACETONITRILE, 1-METHYL- | [6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation potential.

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds. |

| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Predicted value. |

| XlogP | -0.1 | [6] |

| pKa | ~2.5 (for the pyrazolium ion) | The basicity of the pyrazole ring is relatively low.[7] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. | [8] |

| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C. | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The Knorr pyrazole synthesis and its variations are common methods for creating the pyrazole ring.[10][11] A plausible and efficient synthesis route starting from commercially available materials is detailed below. This multi-step process is designed to be robust and scalable for laboratory and potential pilot-plant production.

Synthetic Pathway Overview

The overall synthetic strategy involves the formation of the 1-methylpyrazole ring, followed by the introduction of the acetonitrile moiety.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrazole

-

To a stirred solution of 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Slowly add methylhydrazine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole, which can be purified by distillation.

Step 2: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol

-

In a flask equipped with a stirrer and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C.

-

Slowly add 1-methyl-1H-pyrazole to the Vilsmeier reagent, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to around 80-90°C for several hours.

-

Cool the reaction mixture and quench by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

The intermediate aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, is then reduced to the corresponding alcohol. Add a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

-

Stir the mixture until the reduction is complete. Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude (1-Methyl-1H-pyrazol-4-yl)methanol by column chromatography or recrystallization.

Step 3: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole

-

Dissolve (1-Methyl-1H-pyrazol-4-yl)methanol in a suitable solvent like dichloromethane.

-

Cool the solution to 0°C and slowly add thionyl chloride.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole.

Step 4: Synthesis of this compound

-

Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

-

Add sodium cyanide to the solution. The reaction may be heated to 50-70°C to increase the rate of reaction.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.8 | Singlet | - |

| Pyrazole H-3, H-5 | ~7.4 - 7.6 | Singlets | - |

| -CH₂-CN | ~3.7 | Singlet | - |

Note: The exact chemical shifts of the pyrazole protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| N-CH₃ | ~39 |

| -CH₂-CN | ~15 |

| C-4 (pyrazole) | ~110 |

| C-3, C-5 (pyrazole) | ~130 - 140 |

| -CN | ~117 |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 121.06, corresponding to the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₇N₃.

Application in Drug Development: A Key Intermediate for JAK Inhibitors

The primary utility of this compound for the target audience of this guide lies in its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[5] JAK inhibitors are a class of targeted therapies used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.[13][14] Ruxolitinib is a prominent example of a JAK1 and JAK2 inhibitor whose synthesis can involve a pyrazole-acetonitrile core.[5][13][14]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Workflow: Synthesis of a Ruxolitinib Precursor

The following protocol outlines a key step in the synthesis of Ruxolitinib, demonstrating the utility of a pyrazole-acetonitrile intermediate. This involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 6. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pharmajournal.net [pharmajournal.net]

- 12. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

Potential research applications of pyrazoleacetonitrile derivatives

An In-depth Technical Guide to the Research Applications of Pyrazoleacetonitrile Derivatives

Authored by a Senior Application Scientist

Foreword

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and materials science. When functionalized with a cyanomethyl group (acetonitrile), the resulting pyrazoleacetonitrile scaffold unlocks a vast chemical space with diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and burgeoning research applications of pyrazoleacetonitrile derivatives. We will delve into their mechanistic actions as kinase inhibitors, antimicrobial agents, and their emerging roles in materials science, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Versatility of the Pyrazoleacetonitrile Core

The synthetic accessibility of the pyrazoleacetonitrile scaffold is a key driver of its widespread investigation. The most common and efficient method for its construction is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoacetonitrile and a hydrazine derivative.

Experimental Protocol: A Generalized Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of a selected β-ketoacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with the optimal temperature and time determined by the specific reactants. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazoleacetonitrile derivative.

The true power of this scaffold lies in the ability to introduce a wide array of substituents at various positions of the pyrazole ring, profoundly influencing its physicochemical properties and biological activity.

Caption: Generalized workflow for Knorr pyrazole synthesis.

Part 2: Kinase Inhibition - A Dominant Application in Oncology

One of the most significant applications of pyrazoleacetonitrile derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Targeting the ATP-Binding Pocket

Pyrazoleacetonitrile derivatives have been extensively explored as inhibitors of various kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). The core scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The acetonitrile group can be a key pharmacophore, interacting with specific residues within the ATP-binding pocket.

Caption: Pyrazoleacetonitriles as competitive kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazoleacetonitrile core has yielded potent and selective kinase inhibitors.

| Position | Substituent Effect | Example Target |

| N1 | Large, hydrophobic groups can enhance potency and selectivity. | JAK family |

| C3 | Introduction of amide or urea functionalities can form additional hydrogen bonds. | Syk, BTK |

| C4 | Substitution with cyano or trifluoromethyl groups can modulate electronic properties. | Various kinases |

| C5 | Often a site for linking to larger fragments to explore additional binding pockets. | Next-generation inhibitors |

Part 3: Antimicrobial and Antiviral Potential

Beyond oncology, pyrazoleacetonitrile derivatives have demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyrazoleacetonitrile derivatives with significant antibacterial and antifungal properties. The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or the disruption of cell membrane integrity. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Candida albicans.

Antiviral Applications

The pyrazole scaffold is a known constituent of several antiviral drugs. Research into pyrazoleacetonitrile derivatives has revealed potential inhibitors of viral replication. For example, some compounds have been investigated for their ability to inhibit the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral life cycle.

Part 4: Emerging Applications in Materials Science

The unique photophysical properties of some pyrazoleacetonitrile derivatives have opened up new avenues of research in materials science.

Organic Light-Emitting Diodes (OLEDs)

The high quantum yields and tunable emission spectra of certain pyrazoleacetonitrile-based compounds make them attractive candidates for use as emitters or host materials in OLEDs. The rigid pyrazole core, combined with appropriate electron-donating and -accepting substituents, can lead to efficient electroluminescence.

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of some pyrazoleacetonitrile derivatives to their local environment has been exploited in the development of chemical sensors. For instance, derivatives bearing specific chelating groups can act as fluorescent probes for the detection of metal ions.

Conclusion and Future Directions

The pyrazoleacetonitrile scaffold is a privileged structure in drug discovery and is gaining traction in materials science. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. Future research will likely focus on the development of highly selective kinase inhibitors with improved pharmacokinetic profiles, the exploration of novel antimicrobial mechanisms, and the rational design of advanced materials with tailored optoelectronic properties. The continued investigation of this versatile chemical entity promises to yield significant advancements across multiple scientific disciplines.

An In-depth Technical Guide to Pyrazole-Containing Heterocyclic Compounds

<

Abstract

This guide provides a comprehensive technical overview of pyrazole-containing heterocyclic compounds, a class of molecules that holds a privileged position in medicinal chemistry and drug discovery. We will delve into the fundamental chemical properties of the pyrazole core, explore robust synthetic methodologies, and examine its extensive applications in the development of therapeutic agents. The narrative emphasizes the causality behind experimental choices and the structure-activity relationships that govern the diverse pharmacological activities of these compounds. Detailed protocols for key synthetic transformations and spectroscopic characterization are provided to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its unique structural and electronic properties confer a remarkable versatility, allowing it to interact with a wide array of biological targets.[3] This has led to the development of numerous drugs containing the pyrazole nucleus, spanning a broad spectrum of therapeutic areas including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[4][5][6]

The significance of the pyrazole moiety lies in its ability to serve as a versatile pharmacophore.[6] Its distinct arrangement of nitrogen atoms—one pyrrole-like and one pyridine-like—allows for a range of interactions, including hydrogen bonding and coordination with metal ions.[7][8] Furthermore, the pyrazole ring can act as a bioisosteric replacement for other aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[9] This guide will explore the fundamental aspects of pyrazole chemistry and its profound impact on modern drug discovery.

Core Chemical Properties of the Pyrazole Ring

A deep understanding of the chemical properties of the pyrazole nucleus is fundamental to designing and synthesizing novel derivatives with desired biological activities.

Structure, Aromaticity, and Tautomerism

The pyrazole ring is an aromatic system that fulfills Hückel's rule, with a planar structure and bond lengths intermediate between single and double bonds.[1] It consists of three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom (N1) is considered "pyrrole-like," with its lone pair of electrons participating in the aromatic sextet, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[8]

A key feature of unsymmetrically substituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[7][9] This can result in a mixture of isomers upon substitution, a critical consideration in synthetic design and characterization.[9]

Acidity, Basicity, and Reactivity

The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts amphoteric properties to the pyrazole ring, meaning it can act as both a weak acid and a weak base.[1] The N-H proton at the N1 position is weakly acidic, and its deprotonation forms the pyrazolate anion.[1] The lone pair of electrons on the N2 nitrogen is available for protonation, making pyrazole a weak base.[1]

The electron distribution within the ring dictates its reactivity. The pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the C4 position.[4][10][11] Nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group is present.[1]

Key Synthetic Methodologies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a cornerstone for the formation of pyrazole rings.[12] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[13][14] The versatility of this method allows for the synthesis of a wide variety of substituted pyrazoles by simply varying the dicarbonyl and hydrazine starting materials.[15][16]

Conceptual Workflow of the Knorr Pyrazole Synthesis:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, a base such as sodium acetate may be required.

-

Catalyst: Add a catalytic amount of a protic acid (e.g., glacial acetic acid or a few drops of concentrated sulfuric acid).[17]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazole derivative.

Paal-Knorr Synthesis Analogy

While the Paal-Knorr synthesis is primarily known for the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[18][19][20] The reaction of a 1,3-dicarbonyl with hydrazine to form a pyrazole can be seen as a variation of this classical reaction.

Other Synthetic Routes

Beyond the Knorr synthesis, several other methods are employed for pyrazole synthesis:

-

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[10][11]

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[21]

-

From Pyranones: Pyranones can be converted to pyrazoles through reaction with hydrazines.[22]

Pyrazoles in Drug Design and Development: A Showcase of Pharmacological Diversity

The pyrazole scaffold is a recurring motif in a multitude of approved drugs, demonstrating its broad therapeutic applicability.[3][23] The substitution pattern on the pyrazole ring is crucial in determining the pharmacological activity and selectivity of the resulting compound.[2]

Anti-inflammatory Agents: The Celecoxib Story

A prominent example of a pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[24][25] The discovery of Celecoxib was a landmark in anti-inflammatory therapy, offering a targeted approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[25]

The diaryl-substituted pyrazole structure of Celecoxib is key to its selective inhibition of COX-2.[26] The sulfonamide side chain binds to a specific hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[24][27]

Mechanism of Action of Celecoxib:

Caption: Celecoxib's COX-2 Inhibition Pathway.

A Spectrum of Biological Activities

Beyond anti-inflammatory effects, pyrazole derivatives exhibit a wide range of pharmacological activities:[4][5][22]

-

Anticancer: Many pyrazole-containing compounds have shown potent antitumor activity.[6]

-

Antimicrobial: Pyrazole derivatives have been developed as effective antibacterial and antifungal agents.[5]

-

Antidepressant and Antipsychotic: The pyrazole nucleus is present in drugs targeting the central nervous system.[22]

-

Antidiabetic and Anti-obesity: Certain pyrazole derivatives have shown promise in metabolic disorders.[22]

Table 1: Pharmacological Activities of Representative Pyrazole-Containing Drugs

| Drug Name | Therapeutic Class | Key Structural Features |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Diaryl-substituted pyrazole with a sulfonamide moiety |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) | Diaryl-substituted pyrazole |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolo-pyrimidinone core |

| Stanozolol | Anabolic steroid | Pyrazole ring fused to a steroid backbone |

| Fipronil | Insecticide (GABA receptor antagonist) | Phenylpyrazole with a trifluoromethyl group |

Pyrazole as a Bioisostere

In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[28] The pyrazole ring is often used as a non-classical bioisostere for amide and phenyl groups.[28][29] This substitution can lead to enhanced potency, selectivity, and improved metabolic stability.

Spectroscopic Characterization of Pyrazole Compounds

Unambiguous characterization of newly synthesized pyrazole derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of pyrazole compounds.[30][31]

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. The C4-H typically appears as a triplet around 6.3 ppm, while the C3-H and C5-H protons are found further downfield.[32] The N-H proton, if present, is often broad and its chemical shift is solvent-dependent.

-

¹³C NMR: The carbon signals for the pyrazole ring also appear in distinct regions, aiding in structural confirmation.[30][33]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[34] Characteristic absorptions for pyrazole derivatives include:

-

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.

-

C=N stretch: A band around 1590 cm⁻¹.[34]

-

C=C and C-N stretches: Multiple bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[30]

Workflow for Spectroscopic Characterization of Pyrazoles:

Caption: Spectroscopic Analysis Workflow.

Conclusion and Future Perspectives

Pyrazole and its derivatives continue to be a fertile ground for research in medicinal chemistry.[4][35] The versatility of the pyrazole scaffold, coupled with well-established synthetic methodologies, ensures its continued prominence in the quest for novel therapeutic agents.[36][37][38] Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of novel biological targets for pyrazole-based drugs. The rich history and proven track record of pyrazoles in drug discovery provide a strong foundation for future innovations in this exciting field.[4][39][40][41]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. jk-sci.com [jk-sci.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. knorr pyrazole synthesis | PPTX [slideshare.net]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 21. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. news-medical.net [news-medical.net]

- 25. benchchem.com [benchchem.com]

- 26. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Celecoxib - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 33. jocpr.com [jocpr.com]

- 34. connectjournals.com [connectjournals.com]

- 35. A review on heterocyclic compound pyrazole [wisdomlib.org]

- 36. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 40. globalresearchonline.net [globalresearchonline.net]

- 41. nbinno.com [nbinno.com]

Safety and handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

An In-Depth Technical Guide to the Safe Handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

Introduction

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring and a nitrile functional group, makes it a versatile synthon for creating more complex molecules with potential biological activity.[1] However, the same features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling and safety. The presence of the acetonitrile moiety is a primary toxicological concern, demanding strict protocols to mitigate risks.

This guide is designed for laboratory researchers, chemists, and drug development professionals. It moves beyond a simple recitation of standard safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and safe handling. By understanding the causality behind the recommended protocols, professionals can not only ensure their own safety but also foster a robust culture of safety within their organizations. The procedures outlined herein are based on the compound's known GHS classification and data from well-characterized structural analogs, particularly acetonitrile, to provide a comprehensive safety profile.

Section 1: Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | PubChem[2] |

| CAS Number | 754159-15-4 | PubChem[2] |

| Molecular Formula | C₆H₇N₃ | PubChem[2] |

| Molecular Weight | 121.14 g/mol | PubChem[2] |

| Monoisotopic Mass | 121.064 Da | PubChem[2] |

| Canonical SMILES | CN1C=C(C=N1)CC#N | PubChem[2] |

| Appearance | (Not specified, typically solid at room temp.) | - |

| XLogP3-AA (Predicted) | -0.1 | PubChem[2] |

Section 2: Hazard Identification and Toxicology

The primary acute hazard associated with this compound is its high toxicity via oral, dermal, and inhalation routes. This is formally recognized in its GHS classification.

Globally Harmonized System (GHS) Classification

The GHS provides a universal standard for hazard communication. The classification for this compound is unambiguous and indicates a significant risk.

| GHS Element | Classification | Hazard Statement |

| Pictogram |

| - |

| Signal Word | Danger | - |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |

Toxicological Profile: The Role of the Nitrile Group

While specific toxicological studies on this compound are not widely published, the toxicity profile is overwhelmingly dictated by the acetonitrile functional group. Organic nitriles, particularly those of low molecular weight, are known to be metabolized in the body to produce hydrogen cyanide.[3][4]

Mechanism of Toxicity: The toxic effects are the result of its metabolism into hydrogen cyanide, which inhibits cytochrome oxidase, a critical enzyme in cellular respiration.[4] This disruption of aerobic metabolism can lead to cytotoxic hypoxia. The onset of symptoms may be delayed for several hours as the parent compound is slowly metabolized.[3][4]

Symptoms of Exposure: Initial symptoms of overexposure can be subtle and may include headache, dizziness, nausea, and anxiety.[3][5] As poisoning progresses, more severe effects can manifest, including vomiting, respiratory depression, convulsions, loss of consciousness, cardiovascular collapse, and potentially death.[3][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory for handling this compound.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions to isolate the hazard, followed by administrative rules and finally, personal protective equipment.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary method for preventing inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Double-gloving (e.g., two pairs of nitrile gloves) is recommended to protect against undetected punctures. Consult a glove compatibility chart for breakthrough times.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) would be necessary for emergency responders.[7][8]

Section 4: Safe Handling and Storage Protocols

Adherence to strict, documented protocols is essential for mitigating the risks associated with this compound.

Experimental Protocol: Weighing and Handling a Solid Sample

-

Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Verify that the chemical fume hood is functioning correctly.

-

Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If weighing a solid, tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound using a spatula, avoiding the creation of dust or aerosols.

-

Transfers: If making a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before removing it from the fume hood.

-

Decontamination: After use, carefully wipe down the spatula and any other equipment with a suitable solvent (e.g., isopropanol), placing the contaminated wipes into a designated hazardous waste bag.

-

Glove Removal: Remove the outer pair of gloves and dispose of them in the hazardous waste stream before leaving the fume hood area. Remove the inner pair before leaving the lab.

-

Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7][9]

Storage Requirements

Proper storage is critical to prevent accidental exposure and degradation of the material.

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[7][10]

-

Location: Store in a cool, dry, and well-ventilated area that is designated for toxic chemicals.[7][11] The storage location should be locked and accessible only to authorized personnel.[11][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11] Keep away from heat, sparks, and open flames.[7][13]

Section 5: Emergency Procedures

Preparedness is key to managing any incident effectively. All personnel working with this compound must be familiar with these procedures. A cyanide antidote kit should be readily available in the facility.[14]

Spill Response

For a small spill (<100 mL of solution or a few grams of solid) inside a chemical fume hood:

-

Alert: Alert nearby personnel and restrict access to the area.

-

Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.[13][15]

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor or safety officer.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

Caption: Emergency response protocol for any route of exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[12][13]

Note to Physician: This compound is an organic nitrile that may be metabolized to cyanide. Onset of symptoms may be delayed. Treatment should be directed at managing cyanide poisoning.[3][4]

Section 6: Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

-

Containers: Collect excess material and any contaminated items (gloves, bench paper, cleaning materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[7][11] Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical, but its high acute toxicity requires the highest standards of safety and handling. By understanding its toxicological profile, implementing robust engineering controls, using appropriate PPE, and adhering to strict handling and emergency protocols, researchers can work with this compound confidently and safely. A proactive and informed approach to safety is not a barrier to scientific progress but an essential prerequisite for it.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. chemos.de [chemos.de]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. uccaribe.edu [uccaribe.edu]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. airgas.com [airgas.com]

- 16. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Technical Guide to the Hazard Profile and Safe Handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the material safety properties of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile. As a crucial building block in medicinal chemistry and agrochemical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide in-depth, field-proven insights into safe handling, emergency protocols, and the toxicological rationale behind these procedures.

Chapter 1: Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrazole ring and a nitrile functional group.[1] Its identity and core properties are summarized below.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 754159-15-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₇N₃ | [3][4] |

| Molecular Weight | 121.14 g/mol | [1][3][4] |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [3] |

| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C is recommended for optimal stability. | [2] |

Note: While some suppliers suggest room temperature storage, the recommendation for refrigerated conditions (2-8°C) provides a greater margin of safety against potential degradation over long-term storage.[1][2]

Chapter 2: Core Toxicological Hazard Assessment